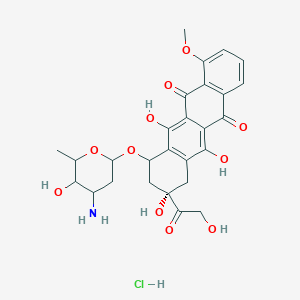
Flumethasone 21-pivalate; Flumethasone pivalate; Locacorten; Locorten; Lorinden; Losalen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties . This compound is primarily used in topical formulations to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Métodos De Preparación
Flumethasone 21-pivalate is synthesized through a series of chemical reactions involving the esterification of flumethasone with pivalic acid. The synthetic route typically involves the following steps:
Starting Material: Flumethasone, a difluorinated corticosteroid.
Esterification: Flumethasone is reacted with pivalic acid (2,2-dimethylpropanoic acid) in the presence of a suitable catalyst to form Flumethasone 21-pivalate.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Industrial production methods involve similar steps but are optimized for large-scale production. The process includes stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Flumethasone 21-pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Flumethasone 21-pivalate has a wide range of scientific research applications:
Mecanismo De Acción
Flumethasone 21-pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
Flumethasone 21-pivalate is unique due to its difluorinated structure, which enhances its potency and reduces its systemic absorption compared to other corticosteroids. Similar compounds include:
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different chemical structure.
Dexamethasone: Known for its high potency and systemic effects, often used in systemic treatments.
Hydrocortisone: A less potent corticosteroid commonly used for mild inflammatory conditions.
Flumethasone 21-pivalate stands out due to its specific esterification with pivalic acid, which enhances its local anti-inflammatory action while minimizing systemic side effects .
Propiedades
Fórmula molecular |
C27H36F2O6 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
[2-[(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14?,16?,17?,19?,20?,24-,25-,26-,27-/m0/s1 |
Clave InChI |
JWRMHDSINXPDHB-MSZPUBSGSA-N |
SMILES isomérico |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)

![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)

![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)


![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)

![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)

![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)
